molecular formula C20H19NO5 B1675676 2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine CAS No. 201943-63-7

2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine

Cat. No. B1675676
M. Wt: 353.4 g/mol
InChI Key: VLZBRVJVCCNPRJ-KPHUOKFYSA-N
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Description

“2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine”, also known as “2-amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid”, belongs to the class of organic compounds known as xanthenes . These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other .


Molecular Structure Analysis

The molecular structure of this compound includes a xanthene moiety and a cyclopropyl group . The molecular formula is C20H19NO5 . The compound has three chiral centers, resulting in a complex 3D structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 353.369 . It’s a non-polymer type molecule . The compound’s InChI string, which represents its molecular structure, is provided in the resources .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Larionov et al. (2003) focused on the productive asymmetric synthesis of various diastereomers of 3-(trans-2-nitrocyclopropyl)alanine, a structurally related compound. This synthesis involved a complex process of alkylation, purification, and crystallization, providing insights into the molecular structure of similar compounds (Larionov et al., 2003).
  • De Meijere et al. (2014) developed efficient syntheses for enantiomerically pure analogues of this compound, exploring their incorporation into hormaomycin analogues. This research highlights the versatility of these compounds in the synthesis of complex molecular structures (De Meijere et al., 2014).

Pharmacological Research

  • Sakagami et al. (2008) described the synthesis and pharmacokinetic profiles of a closely related compound, showcasing its potential as a potent mGluR2 antagonist. This illustrates the compound's relevance in neurological research and drug development (Sakagami et al., 2008).
  • DiRaddo et al. (2014) utilized a similar compound in their study to measure cAMP production modulated by metabotropic glutamate receptors. This research is significant for understanding the molecular interactions and potential therapeutic applications of these compounds (DiRaddo et al., 2014).

Biochemical and Chemical Properties

  • Research by Han and Bárány (1997) explored novel protecting groups for cysteine, using xanthenyl derivatives. This demonstrates the compound's utility in peptide synthesis and its role in protecting sensitive amino acid residues (Han & Bárány, 1997).
  • Maia et al. (2020) discussed the synthetic strategies and biological activities of xanthenes, a core structure of this compound, highlighting its significance in medicinal chemistry, especially in developing neuroprotective and antitumor agents (Maia et al., 2020).

properties

IUPAC Name

(1S,2S)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25)/t13-,15-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZBRVJVCCNPRJ-KPHUOKFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1[C@@](CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942264
Record name (1S,2S)-2-[(1S)-1-Amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine

CAS RN

201943-63-7
Record name (αS)-α-Amino-α-[(1S,2S)-2-carboxycyclopropyl]-9H-xanthene-9-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201943-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-[(1S)-1-Amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-341495
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ73SP6QSF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine
Reactant of Route 2
2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine
Reactant of Route 3
2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine
Reactant of Route 4
2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine
Reactant of Route 5
2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine

Citations

For This Compound
41
Citations
K Onozawa, Y Yagasaki, Y Izawa, H Abe… - BMC neuroscience, 2011 - Springer
Background We previously demonstrated nociceptive discharges to be evoked by mechanical noxious stimulation in the prefrontal cortex (PFC). The nociceptive responses recorded in …
Number of citations: 27 link.springer.com
JO DiRaddo, EJ Miller, HA Hathaway… - … of Pharmacology and …, 2014 - ASPET
Group II and group III metabotropic glutamate (mGlu) receptors are G protein–coupled receptors (GPCRs) that inhibit adenylyl cyclase via activation of Gα i/o . The purpose of this study …
Number of citations: 36 jpet.aspetjournals.org
F Fazio, L Lionetto, M Curto, L Iacovelli… - …, 2017 - Elsevier
Cinnabarinic and xanthurenic acids are kynurenine metabolites generated by oxidative dimerization of 3-hydroxyanthranilic acid and transamination of 3-hydroxykynurenine, …
Number of citations: 66 www.sciencedirect.com
A Scimemi, JS Meabon, RL Woltjer… - Journal of …, 2013 - Soc Neuroscience
GLT-1, the major glutamate transporter in the adult brain, is abundantly expressed in astrocytic processes enveloping synapses. By limiting glutamate escape into the surrounding …
Number of citations: 177 www.jneurosci.org
JD Zak, JD Whitesell… - Journal of …, 2015 - journals.physiology.org
Increasing evidence indicates that the neural circuitry within glomeruli of the olfactory bulb plays a major role in affecting information flow between olfactory sensory neurons (OSNs) and …
Number of citations: 16 journals.physiology.org
T Nagai, R Hashimoto, SM Okuda… - Traditional & Kampo …, 2015 - Wiley Online Library
Aim A K ampo medicine, kososan ( KS ), has been used clinically for the treatment of certain depression‐like symptoms. Our previous studies using the stress‐induced depression‐like …
Number of citations: 6 onlinelibrary.wiley.com
F Fazio, L Lionetto, M Curto, L Iacovelli, CS Copeland… - openaccess.sgul.ac.uk
Cinnabarinic and xanthurenic acids are kynurenine metabolites generated by oxidative dimerization of 3-hydroxyanthranilic acid and transamination of 3-hydroxykynurenine, …
Number of citations: 2 openaccess.sgul.ac.uk
A Scimemi, H Tian, JS Diamond - Journal of Neuroscience, 2009 - Soc Neuroscience
In the mammalian brain, the specificity of excitatory synaptic transmission depends on rapid diffusion of glutamate away from active synapses and the powerful uptake capacity of …
Number of citations: 191 www.jneurosci.org
CG Thomas, H Tian, JS Diamond - Journal of Neuroscience, 2011 - Soc Neuroscience
Glutamate uptake by transporters expressed in astrocytes combines with synaptic structure to regulate the time that synaptically released glutamate remains in the extracellular space …
Number of citations: 78 www.jneurosci.org
A Scimemi, JS Diamond - Journal of Neuroscience, 2012 - Soc Neuroscience
Fast synaptic transmission requires tight colocalization of Ca 2+ channels and neurotransmitter vesicles. It is generally thought that Ca 2+ channels are expressed abundantly in …
Number of citations: 83 www.jneurosci.org

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